Comparative Antiproliferative Activity Against HeLa Cells
In a study evaluating a series of 36 novel furan derivatives synthesized from methyl 5-formylfuran-3-carboxylate precursors, the resulting compounds demonstrated potent antiproliferative activity against the HeLa human cervical cancer cell line. The most active compound in this series exhibited an IC50 of 0.08 μM, significantly outperforming less active analogs which had IC50 values up to 8.79 μM [1]. This demonstrates the compound's critical role as a scaffold for generating high-potency lead molecules.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 range of 0.08 to 8.79 μM for active derivatives in HeLa cells [1] |
| Comparator Or Baseline | Other furan derivatives from the same study with higher IC50 values or lack of activity |
| Quantified Difference | The most active derivative exhibits an IC50 value that is >100-fold lower (more potent) than the least active derivative in the active set. |
| Conditions | HeLa cell line, CCK-8 assay [1] |
Why This Matters
This data quantifies the potential for this compound to serve as a precursor for generating high-potency anticancer leads, offering a clear advantage over furan derivatives that yield less active products.
- [1] Dan Lu, Ya Zhou, Qin Li, Juan Luo, et al., Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors, Anti-Cancer Agents in Medicinal Chemistry, 2020, 20(12), 1469-1479. View Source
